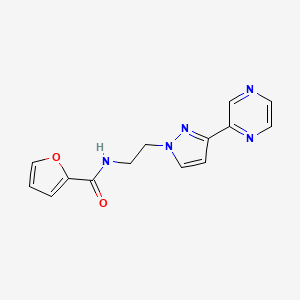
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazinyl ring, a pyrazolyl ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazinyl and pyrazolyl rings are both nitrogen-containing heterocyclic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the furan ring, which is a nonpolar aromatic compound, could potentially improve the solubility and bioavailability parameters of the compound .Scientific Research Applications
Medicinal Chemistry
Furan derivatives have a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, and furanocoumarins . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .
Pharmacokinetic Optimization
The presence of the ether oxygen in furan adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules . It is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Synthesis of Novel Chemotherapeutic Agents
The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
4. Broad Scope in Remedying Various Dispositions Furan drugs have broadened scope in remedying various dispositions in clinical medicines .
Opioid Analgesic Drugs
Some furan derivatives, such as N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-yl-2-furamide Ro4-1539 (Furethyl nor levorphanol), act as opioid analgesic drugs . They act as potent μ-opioid agonists .
Synthesis of Furan
Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .
Future Directions
The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, compounds like “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” could potentially have interesting applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, and more .
Mode of Action
It is known that furan derivatives interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to act on various targets or receptors in the body, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties and have broadened scope in remedying various dispositions in clinical medicines .
Action Environment
The action of furan derivatives could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVAXSWXNEWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

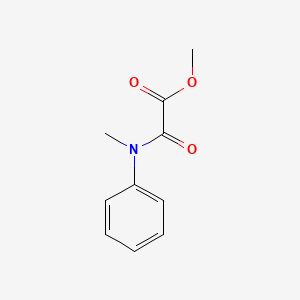


![[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride](/img/structure/B2533332.png)
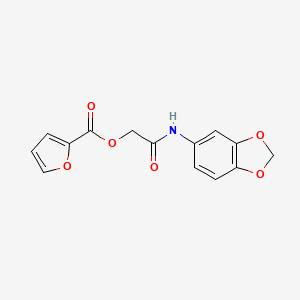
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2533334.png)

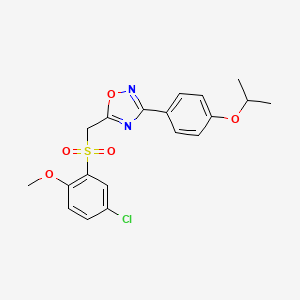
![3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533337.png)
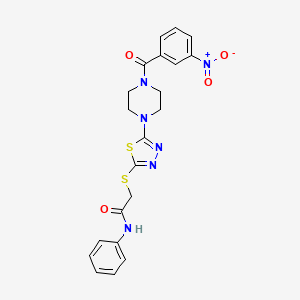
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2533344.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide](/img/structure/B2533346.png)
![3-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2533347.png)